molecular formula C8H11N5O B13307863 2-(3-amino-4-methyl-1H-pyrazol-1-yl)-N-(cyanomethyl)acetamide

2-(3-amino-4-methyl-1H-pyrazol-1-yl)-N-(cyanomethyl)acetamide

Katalognummer: B13307863
Molekulargewicht: 193.21 g/mol
InChI-Schlüssel: GLVZQBHLOIOIIN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(3-amino-4-methyl-1H-pyrazol-1-yl)-N-(cyanomethyl)acetamide is a synthetic organic compound that belongs to the class of pyrazole derivatives

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-amino-4-methyl-1H-pyrazol-1-yl)-N-(cyanomethyl)acetamide typically involves the reaction of 3-amino-4-methyl-1H-pyrazole with cyanomethyl acetate under specific conditions. The reaction may require a catalyst and controlled temperature to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound efficiently and cost-effectively.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions could convert certain functional groups within the molecule to their reduced forms.

    Substitution: The compound may participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer properties.

    Industry: Utilized in the development of new materials or as a chemical reagent in various industrial processes.

Wirkmechanismus

The mechanism of action of 2-(3-amino-4-methyl-1H-pyrazol-1-yl)-N-(cyanomethyl)acetamide would depend on its specific biological target. It may interact with enzymes, receptors, or other molecular targets, leading to a cascade of biochemical events. The exact pathways involved would require detailed biochemical studies.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(3-amino-1H-pyrazol-1-yl)-N-(cyanomethyl)acetamide
  • 2-(4-methyl-1H-pyrazol-1-yl)-N-(cyanomethyl)acetamide
  • 2-(3-amino-4-methyl-1H-pyrazol-1-yl)acetamide

Uniqueness

2-(3-amino-4-methyl-1H-pyrazol-1-yl)-N-(cyanomethyl)acetamide is unique due to the presence of both the amino and cyanomethyl groups, which may confer distinct chemical and biological properties compared to its analogs.

Eigenschaften

Molekularformel

C8H11N5O

Molekulargewicht

193.21 g/mol

IUPAC-Name

2-(3-amino-4-methylpyrazol-1-yl)-N-(cyanomethyl)acetamide

InChI

InChI=1S/C8H11N5O/c1-6-4-13(12-8(6)10)5-7(14)11-3-2-9/h4H,3,5H2,1H3,(H2,10,12)(H,11,14)

InChI-Schlüssel

GLVZQBHLOIOIIN-UHFFFAOYSA-N

Kanonische SMILES

CC1=CN(N=C1N)CC(=O)NCC#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.